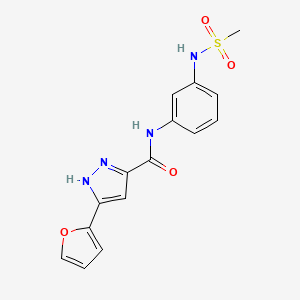

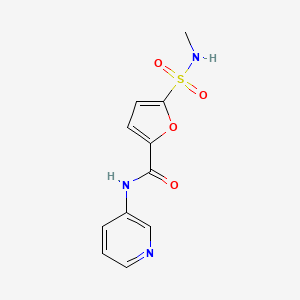

![molecular formula C19H15N5O2 B6577623 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide CAS No. 1207057-32-6](/img/structure/B6577623.png)

2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Quinazolinones are a class of organic compounds with a quinazoline core structure. They are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects . The compound you mentioned seems to be a derivative of quinazolinone, with additional functional groups attached to the core structure .

Synthesis Analysis

The synthesis of quinazolinone derivatives often involves the reaction of anthranilamide with an appropriate aldehyde in the presence of a catalyst . The exact method would depend on the specific functional groups present in the final compound .Molecular Structure Analysis

The molecular structure of quinazolinone derivatives can be analyzed using techniques such as X-ray diffraction . The presence of various functional groups can be confirmed using spectroscopic methods, such as 1H and 13C NMR .Chemical Reactions Analysis

Quinazolinone derivatives can undergo various chemical reactions depending on the functional groups present. For example, they can participate in condensation reactions, substitution reactions, and others .Physical And Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives, such as melting point and solubility, can be determined using standard laboratory techniques . These properties can be influenced by the specific functional groups present in the compound .Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Catalysis

- Applications :

- Green Synthesis : Researchers have developed efficient, green synthetic routes to prepare 2,3-dihydroquinazolin-4(1H)-one derivatives using various catalysts . These derivatives find applications in medicinal chemistry.

- Ionic Liquid Catalysis : An efficient synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives using ionic liquids has been reported . Ionic liquids offer advantages such as short reaction times and excellent yields.

Chemical Biology and Target Identification

- Applications :

- Leishmaniasis Research : A series of 2,3-dihydroquinazolin-4(1H)-one derivatives, including F5835-0616, were synthesized and evaluated for antileishmanial activity . Investigating their mode of action and target proteins is essential.

Custom Synthesis and Fine Chemicals

- Applications :

- Bulk Manufacturing : Companies like ChemScene offer custom synthesis of 3-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl acetate (CAS 371947-93-2) for research purposes . Researchers can access this compound for further investigations.

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(4-oxoquinazolin-3-yl)-N-[4-(1H-pyrazol-5-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N5O2/c25-18(11-24-12-20-17-4-2-1-3-15(17)19(24)26)22-14-7-5-13(6-8-14)16-9-10-21-23-16/h1-10,12H,11H2,(H,21,23)(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOXHVRWBJGHUFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=CC=C(C=C3)C4=CC=NN4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(1H-pyrazol-3-yl)phenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-dimethyl-7-[(naphthalen-1-yl)methyl]-8-(piperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6577541.png)

![3-methyl-7-[(3-methylphenyl)methyl]-8-[(1-phenylethyl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6577561.png)

![7-[(4-chlorophenyl)methyl]-3-methyl-8-(propylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6577570.png)

![N-[4-(adamantan-1-yl)-1,3-thiazol-2-yl]-6-nitro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6577578.png)

![3,4-difluoro-N-[3-(1H-pyrazol-3-yl)phenyl]benzamide](/img/structure/B6577601.png)

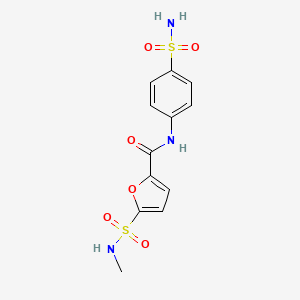

![5-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-N-methylfuran-2-sulfonamide](/img/structure/B6577621.png)

![2-(4-ethoxyphenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide](/img/structure/B6577631.png)

![2-chloro-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide](/img/structure/B6577635.png)